

# In-depth Technical Guide to 2-Phenanthrol-d9: Physical and Chemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated polycyclic aromatic hydrocarbon (PAH), **2-Phenanthrol-d9**. Given the limited availability of experimental data for the deuterated form, this guide also incorporates information on its non-deuterated analogue, 2-Phenanthrol, as a primary reference. The information is presented with clarity and detail to support research and development activities.

# **Core Physical and Chemical Data**

**2-Phenanthrol-d9** is a deuterated form of 2-Phenanthrol, a metabolite of phenanthrene. The introduction of deuterium atoms provides a valuable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.

Table 1: Physical and Chemical Properties of **2-Phenanthrol-d9** and 2-Phenanthrol



Property	2-Phenanthrol-d9	2-Phenanthrol
CAS Number	922510-19-8[1]	605-55-0[2]
Molecular Formula	C14HD9O[3]	C14H10O[2]
Molecular Weight	203.28 g/mol [3]	194.23 g/mol
Appearance	Off-white solid (presumed)	Off-white solid
Melting Point	Not available	146-149 °C
Boiling Point	Not available	404.5 °C at 760 mmHg
Solubility	Not available	Slightly soluble in acetone, chloroform, DMSO, and methanol.

# **Spectroscopic Data**

Detailed spectroscopic data for **2-Phenanthrol-d9** is not readily available in the public domain. However, the data for 2-Phenanthrol provides a foundational understanding of its structural characteristics.

Table 2: Spectroscopic Data for 2-Phenanthrol

Technique	Data Summary	
<sup>1</sup> H NMR	Spectra available in databases such as SpectraBase.	
<sup>13</sup> C NMR	Data available in chemical databases.	
FT-IR	Spectra available in databases such as SpectraBase. Characteristic absorptions for O-H stretch, C-H stretch (aromatic), and C-C stretch (aromatic) are expected.	
Mass Spectrometry (EI)	Mass spectrum available in the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight.	



# Experimental Protocols Synthesis of 2-Hydroxyphenanthrene (as a proxy for 2-Phenanthrol-d9)

A specific, detailed experimental protocol for the synthesis of 2-Phenanthrol is not widely published. However, a general method for the synthesis of hydroxyphenanthrenes can be adapted from procedures for related isomers, such as 9-hydroxyphenanthrene. The following is a plausible, generalized protocol. The synthesis of the deuterated analogue would require the use of deuterated starting materials.

#### Materials:

- Phenanthrene (or a suitable precursor)
- Trivalent iodine reagent
- Acid (e.g., trifluoroacetic acid)
- Chloroform
- Ethanol
- Sodium hydroxide (NaOH)
- Sodium bisulfite (NaHSO₃)
- · Distilled water
- Ice

#### Procedure:

- To a solution of phenanthrene in a suitable solvent, add a trivalent iodine reagent and an acid. Stir the mixture at room temperature for several hours.
- Pour the reaction mixture into distilled water and extract with an organic solvent like chloroform.



- Separate the organic phase, dry it, and evaporate the solvent to obtain the crude product.
- To the crude product, add ethanol and a solution of sodium hydroxide. Reflux the mixture for several hours.
- Evaporate the ethanol and add the crude product to the previously retained aqueous phase.
- Add sodium bisulfite and stir the mixture at room temperature.
- Extract the product with an organic solvent.
- Concentrate the organic phase and cool in an ice water bath to crystallize the product.
- Filter the solid, wash, and dry under vacuum to obtain 2-hydroxyphenanthrene.

Note: This is an adapted protocol and would require optimization for the synthesis of 2-hydroxyphenanthrene.

# Analysis of 2-Phenanthrol in Biological Matrices (e.g., Urine)

This protocol is adapted from a validated method for the quantification of phenanthrols in human urine using gas chromatography-mass spectrometry (GC-MS).

- 1. Sample Preparation:
- Enzymatic Hydrolysis: To a urine sample, add a solution of  $\beta$ -glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate the mixture.
- Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate).
- Solid-Phase Extraction (SPE): Further purify the organic extract using a suitable SPE cartridge to isolate the phenanthrols.
- 2. Derivatization:
- Evaporate the purified extract to dryness.

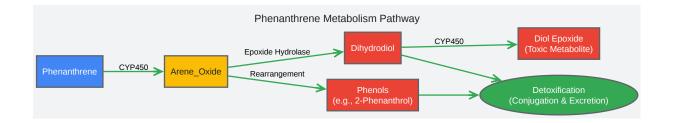


- Silylate the phenanthrols by adding a derivatizing agent (e.g., BSTFA with 1% TMCS). This step improves the volatility and chromatographic properties of the analytes.
- 3. GC-MS Analysis:
- Gas Chromatograph (GC):
  - Injector: Splitless mode.
  - Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).
  - Oven Temperature Program: An optimized temperature gradient to separate the different phenanthrol isomers.
- Mass Spectrometer (MS):
  - Ionization: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI).
  - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity,
     monitoring the characteristic ions of the silylated phenanthrols.
- Internal Standard: For accurate quantification, a deuterated internal standard such as 2 Phenanthrol-d9 would be added at the beginning of the sample preparation.

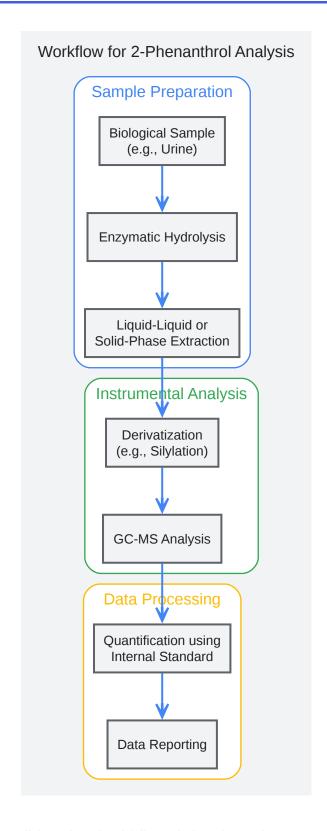
## **Signaling and Metabolic Pathways**

2-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene is a critical area of study in toxicology and drug development as it involves enzymatic pathways that can lead to detoxification or bioactivation to toxic and carcinogenic intermediates.









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